8-Amino-1,2,4-triazolo[4,3-a]pyrazine
Overview
Description
8-Amino-1,2,4-triazolo[4,3-a]pyrazine is an anti-diabetic drug of the dipeptidyl peptidase-4 (DPP-4) class . It is thought to increase Glucagon-like peptide-1 (GLP-1) which inhibits glucagon release, stimulates insulin release, and lowers blood glucose .
Synthesis Analysis
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Another method involves adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 .Molecular Structure Analysis
The molecular structure of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine is represented by the linear formula C5H5N5 . The InChI code is 1S/C5H5N5/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H, (H2,6,7) .Chemical Reactions Analysis
The chemical reactions of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine involve a series of steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH regulation, and impurity removal .Physical And Chemical Properties Analysis
8-Amino-1,2,4-triazolo[4,3-a]pyrazine has a molecular weight of 135.13 .Scientific Research Applications
Antidiabetic Activity
Application : Triazolo[4,3-a]pyrazine derivatives are key pharmacophores of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Anti-platelet Aggregations
Application : Triazolo[4,3-a]pyrazine derivatives have shown anti-platelet aggregation activity .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Antifungal Activity
Application : Triazolo[4,3-a]pyrazine derivatives have demonstrated antifungal properties .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Antibacterial Activity
Application : A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
Method : The compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Anticancer Activity
Application : Triazole compounds, including triazolo[4,3-a]pyrazine derivatives, have shown potential anticancer activities .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Antidepressant Activity
Application : Triazole compounds, including triazolo[4,3-a]pyrazine derivatives, have been used in antidepressant drugs .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Enzyme Inhibitors
Application : Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They have been found to display a diversity of biological applications such as enzyme inhibitors .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Antiviral Activity
Application : Triazolothiadiazine derivatives have shown antiviral activity .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Antitubercular Agents
Application : Triazolothiadiazine derivatives have been used as antitubercular agents .
Method : The specific methods of application or experimental procedures were not detailed in the source.
Results : The results or outcomes obtained were not specified in the source.
Future Directions
The future directions of 8-Amino-1,2,4-triazolo[4,3-a]pyrazine research involve the design and synthesis of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives . These derivatives are evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUBUZQXHRTBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315477 | |
Record name | 8-Amino-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-1,2,4-triazolo[4,3-a]pyrazine | |
CAS RN |
68774-79-8 | |
Record name | 68774-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Amino-1,2,4-triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30315477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.